2-(2-Aminophenoxy)-N,N-dimethylacetamide
Overview
Description
2-(2-Aminophenoxy)-N,N-dimethylacetamide is an organic compound that features an aminophenoxy group attached to a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-aminophenol with N,N-dimethylacetamide under specific conditions. One common method includes the use of a nickel-based catalyst and an alcohol solvent. The reaction is carried out under a nitrogen atmosphere, followed by hydrogenation at elevated temperatures (60-100°C) and pressures (0.2-2 MPa). The product is then purified through crystallization and filtration .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable solvents and catalysts is emphasized to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(2-Aminophenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The dimethylacetamide moiety may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminophenoxy)ethanol
- 2-(2-Aminophenoxy)ethoxyethanol
- 2-(2-Aminophenoxy)ethoxyethylamine
Uniqueness
2-(2-Aminophenoxy)-N,N-dimethylacetamide is unique due to its specific combination of the aminophenoxy and dimethylacetamide groups. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
2-(2-aminophenoxy)-N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBZBCKHRHFKPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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